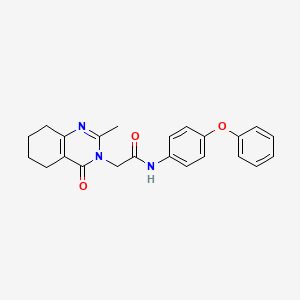

2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)-N-(4-phenoxyphenyl)acetamide

Description

This compound features a hexahydroquinazolinone core fused with a 2-methyl group and an N-(4-phenoxyphenyl)acetamide side chain. The 4-phenoxyphenyl substituent introduces steric bulk and lipophilicity, which may influence receptor binding and pharmacokinetic properties .

Properties

IUPAC Name |

2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)-N-(4-phenoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3/c1-16-24-21-10-6-5-9-20(21)23(28)26(16)15-22(27)25-17-11-13-19(14-12-17)29-18-7-3-2-4-8-18/h2-4,7-8,11-14H,5-6,9-10,15H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAOLPMSRLYWJKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(CCCC2)C(=O)N1CC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)-N-(4-phenoxyphenyl)acetamide typically involves the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

Substitution Reactions:

Acetamide Formation: The final step involves the acylation of the quinazolinone derivative with 4-phenoxyphenyl acetic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the phenoxyphenyl moiety.

Reduction: Reduction reactions could target the oxo group, converting it to a hydroxyl group.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenoxyphenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structure Variations

Triazinoindole-Based Analogues

Compounds such as 2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide (24) and its brominated derivative (25) () replace the hexahydroquinazolinone core with a triazinoindole system. These analogues exhibit comparable purity (95%) but differ in electronic properties due to the aromatic triazinoindole ring, which may reduce solubility and alter binding kinetics compared to the partially saturated target compound .

Dihydroquinazolinone Derivatives

The compound 2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide () shares the phenoxyphenyl acetamide side chain but retains a planar dihydroquinazolinone core. This structural rigidity may limit bioavailability compared to the hexahydroquinazolinone core of the target compound .

Substituent Effects

Halogenated Derivatives

2-(6,8-Dichloro-4-oxo-3(4H)-quinazolinyl)-N-(4-phenoxyphenyl)acetamide () introduces electron-withdrawing chlorine atoms, increasing molecular weight (440.28 g/mol vs. ~370–400 g/mol for non-halogenated analogues) and lipophilicity. Chlorine substituents enhance metabolic stability but may reduce aqueous solubility .

Sulfamoylphenyl Analogues

Compounds like 2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide () replace the phenoxyphenyl group with a sulfamoylphenyl moiety.

Biological Activity

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Molecular Formula : C22H24N2O3

- Molecular Weight : 364.44 g/mol

- CAS Number : 361194-42-5

This compound features a hexahydroquinazoline moiety, which is known for various biological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have indicated that compounds with similar structures to 2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)-N-(4-phenoxyphenyl)acetamide exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound may inhibit cell proliferation and induce apoptosis in cancer cells. It is hypothesized that the hexahydroquinazoline ring interacts with cellular targets involved in cancer progression.

- In Vitro Studies : In vitro assays have shown that related compounds can significantly reduce the viability of various cancer cell lines, including breast and lung cancer cells.

- Case Study Example : A study published in MDPI demonstrated that derivatives of quinazoline exhibited potent activity against MMP9 (Matrix Metalloproteinase 9), a target implicated in tumor metastasis and angiogenesis .

Antimicrobial Activity

Compounds with similar functionalities have also been evaluated for their antimicrobial properties:

- Gram-positive and Gram-negative Bacteria : Preliminary tests indicate moderate activity against both types of bacteria. The presence of the phenoxyphenyl group is believed to enhance this activity by improving membrane permeability.

- Fungal Activity : Some derivatives have shown efficacy against common fungal pathogens, suggesting a broad-spectrum antimicrobial potential.

Anti-inflammatory Properties

The anti-inflammatory effects of related compounds have been documented:

- Cytokine Inhibition : Compounds resembling 2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)-N-(4-phenoxyphenyl)acetamide have demonstrated the ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha.

- Case Study Example : Research has indicated that certain quinazoline derivatives can modulate inflammatory pathways in macrophages, reducing the secretion of inflammatory mediators.

Data Table of Biological Activities

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield | Purity Validation |

|---|---|---|---|

| Core Cyclization | Na₂CO₃, CH₂Cl₂, RT, 18h | 58% | TLC, NMR, MS |

| Final Coupling | Acetyl chloride, CH₂Cl₂, RT | 58% | Recrystallization, HPLC |

Basic: What analytical techniques are essential for characterizing this compound and its intermediates?

Methodological Answer:

- Structural Confirmation :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.69 ppm for amide protons, δ 169.8 ppm for carbonyl groups) resolve stereochemistry and substituent positions .

- Mass Spectrometry : ESI/APCI-MS identifies molecular ions (e.g., m/z 347 [M+H]⁺) and fragmentation patterns .

- Purity Assessment :

- HPLC : Reverse-phase HPLC with UV detection monitors impurities (<1% threshold) .

- Melting Point Analysis : Sharp melting ranges confirm crystalline purity .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and EN 166-certified safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (P95 respirators recommended) .

- Storage : Store at 2–8°C in airtight containers to prevent degradation .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Key Structural Modifications :

- Quinazolinone Core : Introducing electron-withdrawing groups (e.g., -NO₂) at position 4 enhances enzyme inhibition (e.g., kinase targets) .

- Phenoxyphenyl Acetamide : Substituents on the phenyl ring (e.g., -OCH₃ vs. -Cl) modulate lipophilicity and receptor binding .

- Methodology :

- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding affinities to targets like COX-2 or EGFR .

- In Vitro Assays : Test derivatives in enzyme inhibition assays (e.g., IC₅₀ values) and cytotoxicity screens (e.g., MTT assay on HeLa cells) .

Q. Table 2: Example SAR Findings

| Derivative Substituent | Bioactivity (IC₅₀) | Target |

|---|---|---|

| -OCH₃ (para) | 12 µM | COX-2 Inhibition |

| -Cl (meta) | 8 µM | EGFR Kinase |

Advanced: What mechanistic approaches elucidate this compound’s interaction with biological targets?

Methodological Answer:

- Target Identification :

- Pull-Down Assays : Use biotinylated probes to isolate binding proteins from cell lysates .

- Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment (e.g., apoptosis pathways) .

- Mechanistic Validation :

- Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

- Molecular Dynamics (MD) : Simulate binding stability (e.g., RMSD <2 Å over 100 ns) to confirm target engagement .

Advanced: How should researchers design in vivo models to evaluate this compound’s pharmacokinetics and efficacy?

Methodological Answer:

- Model Selection :

- Rodent Models : Use Sprague-Dawley rats for bioavailability studies (oral vs. IV administration) .

- Xenograft Models : Implant HT-29 colon cancer cells in nude mice to assess tumor growth inhibition .

- Key Parameters :

- PK Metrics : Measure Cₘₐₓ, Tₘₐₓ, and half-life via LC-MS/MS plasma analysis .

- Toxicity : Monitor liver enzymes (ALT/AST) and renal function (creatinine clearance) .

Q. Table 3: Example In Vivo Protocol

| Parameter | Method | Endpoint |

|---|---|---|

| Bioavailability | LC-MS/MS plasma analysis | Cₘₐₓ = 1.2 µg/mL |

| Tumor Inhibition | Caliper measurements | 40% reduction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.